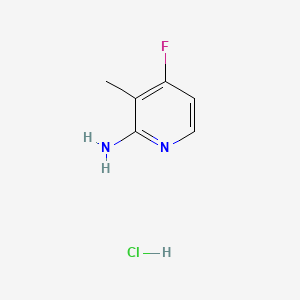

4-Fluoro-3-methylpyridin-2-amine hydrochloride

Description

Properties

Molecular Formula |

C6H8ClFN2 |

|---|---|

Molecular Weight |

162.59 g/mol |

IUPAC Name |

4-fluoro-3-methylpyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C6H7FN2.ClH/c1-4-5(7)2-3-9-6(4)8;/h2-3H,1H3,(H2,8,9);1H |

InChI Key |

VIHZMTYLQWOHOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methylpyridin-2-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-methylpyridin-2-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-methylpyridin-2-amine hydrochloride may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution

The hydrochloride salt form enhances the compound’s solubility in aqueous environments, facilitating nucleophilic substitution reactions. The amino group (NH₂⁺) can act as a leaving group under acidic conditions, allowing replacement with nucleophiles such as water or alcohols. This reactivity is common in pyridine derivatives with protonated amines .

Oxidation

The compound undergoes oxidation reactions, particularly targeting the amino group. For example, oxidation with potassium permanganate or hydrogen peroxide can convert amines to nitro groups, though this requires specific conditions to avoid over-oxidation .

Reduction

Reduction reactions typically involve the amino group. For instance, sodium borohydride or lithium aluminum hydride can reduce imine intermediates formed during synthesis to yield amines. This is relevant in multi-step synthetic pathways .

Alkylation/Acylation

The amino group reacts with alkyl halides or acylating agents (e.g., methyl iodide, acyl chlorides) to form N-alkyl or N-acyl derivatives. This reactivity is critical in medicinal chemistry for modifying pharmacokinetic properties .

Radical Reactions

Under iodine (I₂) and tert-butyl hydroperoxide (TBHP) conditions, the compound can undergo chemodivergent radical reactions. These include C–C bond cleavage and subsequent formation of amides or brominated products, depending on the reaction pathway .

Biocatalytic Hydroxylation

Whole-cell biocatalysts, such as Rhodococcus sp. MAK1, can hydroxylate pyridin-2-amine derivatives. For example, 4-chloropyridin-2-amine undergoes hydroxylation at the 3-position under optimized conditions (30–35°C), achieving near-complete conversion .

Condensation Reactions

The amino group participates in condensation reactions with carbonyl compounds (e.g., aldehydes). For instance, reacting substituted pyridin-2-amine with pyridine-2-carbaldehyde under acidic conditions (e.g., TosOH) forms imine intermediates, which can be further functionalized .

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Nucleophilic Substitution | Acidic aqueous medium (e.g., HCl) | Substituted pyridine derivatives |

| Oxidation | Potassium permanganate, hydrogen peroxide, acidic/basic conditions | Nitro-substituted pyridines |

| Reduction | Sodium borohydride, lithium aluminum hydride, hydrogen gas (Pd catalyst) | Reduced amine derivatives |

| Alkylation/Acylation | Methyl iodide, acyl chlorides, base (e.g., potassium carbonate) | N-alkyl/N-acyl pyridine derivatives |

| Radical Reactions | I₂, TBHP, toluene (110°C) | Amides or brominated imidazopyridines |

| Biocatalytic Hydroxylation | Rhodococcus sp. MAK1, 30–35°C | Hydroxylated pyridine derivatives |

| Condensation | TosOH, MeOH, 70°C | Imine intermediates |

Radical-Mediated Chemodivergence

In the presence of I₂ and TBHP, 4-fluoro-3-methylpyridin-2-amine can undergo C–C bond cleavage to form intermediates, which then diverge into amides or brominated products. For example, using TBHP alone leads to amide formation, while Br₂ generates brominated derivatives .

Biocatalytic Efficiency

Hydroxylation of pyridin-2-amine derivatives using Rhodococcus sp. MAK1 achieves high conversion rates (e.g., 97% for 4-chloropyridin-2-amine at 30°C). This biocatalytic approach avoids harsh chemical conditions and enhances regioselectivity .

Mechanistic Insights

The fluorine atom’s electron-withdrawing nature enhances the compound’s reactivity in nucleophilic substitution and oxidation. The hydrochloride salt stabilizes the protonated amine, influencing its role as a leaving group or nucleophile. Radical reactions are influenced by the presence of halogens (e.g., I₂), which facilitate bond cleavage and subsequent functionalization .

Scientific Research Applications

4-Fluoro-3-methylpyridin-2-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Fluoro-3-methylpyridin-2-amine hydrochloride with structurally analogous pyridine derivatives, highlighting key differences in substituents, molecular weight, and applications:

Key Observations

Substituent Effects :

- Fluorine and Methyl Groups : The target compound’s 4-F and 3-CH₃ groups balance electronegativity and lipophilicity, favoring interactions with hydrophobic enzyme pockets . In contrast, 5-Chloro-4-fluoropyridin-2-amine () replaces CH₃ with Cl, increasing molecular weight but reducing steric hindrance .

- Nitro vs. Fluorine : 4-Methyl-3-nitropyridin-2-amine () features a nitro group (strong electron-withdrawing effect), which may enhance reactivity in electrophilic substitutions compared to fluorine’s moderate electronegativity .

Solubility and Stability :

- Hydrochloride salts (e.g., the target compound and 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride) exhibit improved aqueous solubility compared to free bases. The trifluoroethoxy group in the latter further enhances hydrophilicity .

- Compounds with aromatic trifluoromethyl groups (e.g., ) show increased lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug development .

Applications :

- The target compound’s methyl and fluorine substituents make it versatile in kinase inhibitor synthesis, whereas 5-Bromo-4-fluoropyridin-2-amine () is tailored for halogen-bonding interactions in agrochemicals .

Biological Activity

4-Fluoro-3-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorine atom at the 4-position, a methyl group at the 3-position, and an amine group at the 2-position, enhances its biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClF N

- Molecular Weight : Approximately 162.6 g/mol

- Functional Groups : Amine, Fluorine, Methyl

The presence of these functional groups contributes to its stability and reactivity, making it a valuable candidate for various biological applications.

Biological Activities

Research indicates that 4-Fluoro-3-methylpyridin-2-amine hydrochloride exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility as an antimicrobial agent.

- Anticancer Properties : Studies highlight its cytotoxic effects on cancer cell lines, indicating a promising role in cancer therapy.

- Potassium Channel Blocker : It primarily targets potassium (K) channels, influencing electrical signaling in neurons and excitable cells.

Target of Action

The primary target for 4-Fluoro-3-methylpyridin-2-amine hydrochloride is potassium channels.

Mode of Action

As a potassium channel blocker, this compound interferes with the normal flow of potassium ions across cell membranes, which can alter cellular excitability and neurotransmission processes.

Biochemical Pathways

The compound's action may impact various biochemical pathways, including:

- Cell Signaling : By modulating K channel activity, it can influence pathways related to cell signaling and gene expression.

- Cellular Metabolism : Its interactions with enzymes may lead to changes in metabolic processes within cells.

Case Studies

-

Anticancer Efficacy : In vitro studies demonstrated that 4-Fluoro-3-methylpyridin-2-amine hydrochloride exhibited cytotoxicity against several cancer cell lines (e.g., HeLa and K562), with IC values indicating significant potency.

Cell Line IC (µM) HeLa 25.0 K562 30.5 -

Antimicrobial Activity : The compound was tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values as low as 16 µg/mL for Enterococcus faecalis.

Bacterial Strain MIC (µg/mL) Enterococcus faecalis 16 Staphylococcus aureus 32

Pharmacokinetics

Similar compounds have demonstrated favorable pharmacokinetic properties, including good lipophilicity and permeability. This suggests that 4-Fluoro-3-methylpyridin-2-amine hydrochloride may also exhibit good bioavailability when administered.

Q & A

Basic Question: What are the standard synthetic routes for 4-fluoro-3-methylpyridin-2-amine hydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, fluorination at the 4-position of a pyridine ring can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®, followed by methylation at the 3-position. Intermediates are characterized via H/C NMR to confirm regioselectivity and purity. For instance, H NMR peaks for the amine (-NH) group in pyridine derivatives typically appear as broad singlets between δ 5.5–6.5 ppm, while fluorine substituents cause splitting in adjacent proton signals . Mass spectrometry (ESI-MS) is used to verify molecular ion peaks (e.g., [M+H]), with deviations >0.5 Da requiring reanalysis.

Basic Question: Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Assign fluorine-coupled splitting patterns (e.g., coupling constants) to confirm the 4-fluoro substitution. Methyl groups at the 3-position show singlet peaks (δ ~2.5 ppm) in H NMR.

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. For pyridine derivatives, typical C-F bond lengths range from 1.34–1.38 Å, while C-N (amine) bonds are ~1.36 Å .

- HPLC-PDA : Ensures >95% purity; retention time shifts >5% indicate impurities requiring column chromatography.

Advanced Question: How can researchers address discrepancies between X-ray crystallographic data and computational modeling results?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., crystal packing vs. gas-phase calculations). To resolve:

Refinement : Use SHELXL to adjust thermal parameters and occupancy rates. High R-factors (>5%) may indicate disordered fluorine atoms .

DFT Optimization : Compare crystallographic bond angles with density functional theory (DFT)-optimized structures. Deviations >2° in dihedral angles suggest conformational flexibility.

Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., NHF hydrogen bonds) to validate packing effects .

Advanced Question: What strategies optimize the synthesis yield of 4-fluoro-3-methylpyridin-2-amine hydrochloride while minimizing byproducts?

Methodological Answer:

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance fluorination efficiency.

- Catalysis : Pd/C or CuI catalysts reduce side reactions in amination steps.

- Temperature Control : Maintain fluorination at –20°C to prevent defluorination.

- Workup : Acidic extraction (HCl, pH 2–3) isolates the hydrochloride salt. Yields <70% require quenching unreacted reagents with aqueous NaHCO .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound in medicinal chemistry applications?

Methodological Answer:

Derivatization : Modify the 2-amine group (e.g., acetylation) or introduce substituents at the 5-position to assess bioactivity changes.

In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina; binding energies <–8 kcal/mol suggest high affinity.

Biological Assays : Test inhibitory effects on enzyme activity (IC) or cell viability (MTT assay). For example, compare IC values against unfluorinated analogs to evaluate fluorine’s electronic effects .

Advanced Question: What analytical approaches resolve conflicting spectral data (e.g., NMR vs. MS) during impurity profiling?

Methodological Answer:

2D NMR (HSQC/HMBC) : Correlate ambiguous proton signals with carbon shifts to identify impurities (e.g., methyl vs. methoxy groups).

High-Resolution MS (HRMS) : Detect exact masses of impurities (mass error <2 ppm). For example, a +18 Da shift suggests hydration.

LC-MS/MS : Fragment ions at m/z 125 (pyridine ring cleavage) confirm the core structure; additional peaks indicate side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.